1-{[(2-fluorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
This compound is a pyridazine-based carboxamide derivative featuring a 2-fluorophenyl carbamoylmethyl group at the N1 position and a 4-methoxyphenyl substituent at the C3-carboxamide position. The 4-methoxyphenyl group may enhance solubility and metabolic stability compared to non-polar substituents, while the 2-fluorophenyl group could improve target binding via electronegative interactions .
Properties
IUPAC Name |
1-[2-(2-fluoroanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O4/c1-29-14-8-6-13(7-9-14)22-20(28)17-10-11-19(27)25(24-17)12-18(26)23-16-5-3-2-4-15(16)21/h2-11H,12H2,1H3,(H,22,28)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYWOHRNZGISAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{[(2-fluorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS Number: 920248-83-5) is a novel pyridazine derivative that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological evaluation, and mechanisms of action, supported by diverse research findings and case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 396.4 g/mol
- Structure : The compound features a pyridazine core substituted with a 2-fluorophenyl group and a 4-methoxyphenyl group, contributing to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this pyridazine derivative exhibit a range of biological activities including:
- Antitumor Activity : Many pyridazine derivatives have demonstrated effectiveness against various cancer cell lines.
- Anti-inflammatory Properties : The structural motifs present in this compound suggest potential anti-inflammatory effects.
- Antimicrobial Effects : Similar compounds have shown efficacy against bacterial strains, indicating possible applications in treating infections.
Synthesis and Structure-Activity Relationship (SAR)
Synthesis of the compound involves standard organic reactions including carbamoylation and cyclization processes. The structure-activity relationship (SAR) studies highlight that modifications in the phenyl substituents significantly influence the biological activity. For instance:
- Substitution at the para position of the methoxyphenyl group enhances anti-inflammatory activity.
- The presence of fluorine in the aromatic ring is crucial for increasing lipophilicity and improving cell membrane penetration.
Case Studies and Research Findings
- Antitumor Activity :
- Anti-inflammatory Effects :
- Antimicrobial Evaluation :
Comparative Biological Activity Table
Scientific Research Applications
The compound 1-{[(2-fluorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide , identified by its CAS number 920248-83-5 , is a member of the dihydropyridazine class of compounds. This article explores its scientific research applications, focusing on its potential therapeutic uses, mechanisms of action, and relevant case studies.
Pharmacological Activities
The compound has been studied for its potential pharmacological activities, particularly in the following areas:
- Anticancer Activity : Research indicates that compounds with a similar structure exhibit cytotoxic effects against various cancer cell lines. The dihydropyridazine moiety is known to interact with DNA and inhibit cell proliferation, making it a candidate for anticancer drug development .
- Anti-inflammatory Effects : Some studies suggest that derivatives of dihydropyridazine can modulate inflammatory pathways, potentially providing relief in chronic inflammatory conditions .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of dihydropyridazine showed significant activity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, suggesting that the compound could serve as a lead for new anticancer therapies .
Case Study 2: Anti-inflammatory Properties
Another study investigated the anti-inflammatory effects of related compounds in animal models of arthritis. The results indicated a reduction in pro-inflammatory cytokines and improved clinical scores, supporting the potential use of such compounds in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs (e.g., dihydropyridazine/pyridine cores, carboxamide linkages, or fluorinated/aryl substituents) and are analyzed for comparative insights:
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Analysis
Core Structure Impact: Dihydropyridazine vs. Electron-Withdrawing Groups: The 2-fluorophenyl group in the target compound likely enhances binding via dipole interactions, whereas trifluoromethyl (in ) introduces steric bulk that may hinder target engagement.
Substituent Effects: 4-Methoxyphenyl: Improves aqueous solubility compared to non-polar groups (e.g., 2,4-dimethylphenyl in ), critical for oral bioavailability. Carbamoylmethyl vs.
Synthetic Feasibility :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
